molecular formula C21H23FN4O3S2 B2874124 2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone CAS No. 1029734-98-2

2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

Cat. No. B2874124
CAS RN: 1029734-98-2
M. Wt: 462.56
InChI Key: WSVVOBDTSWRZIQ-UHFFFAOYSA-N
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Description

The compound “2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone” is a complex organic molecule. It contains a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a novel scaffold in medicinal chemistry . This ring has been associated with various pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of the 1,2,4-benzothiadiazine-1,1-dioxide ring is influenced by many functional groups attached to the ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring. These include an ethyl group, a sulfanyl group, and a piperazinyl group . Unfortunately, the specific molecular structure analysis is not available in the search results.

Scientific Research Applications

Analytical Derivatization in Liquid Chromatography

A new sulfonate reagent was synthesized for analytical derivatization in liquid chromatography, applicable for sensitive detection and analysis of analytes, demonstrating the utility of complex chemical compounds in enhancing detection sensitivity in chromatographic analyses (Hsin‐Lung Wu et al., 1997).

Eco-friendly Synthesis Methods

A study on the microwave-assisted synthesis of benzothiazole-piperazine compounds highlighted an efficient and eco-friendly approach to chemical synthesis, which could be relevant for developing methods for synthesizing the compound (M. Said et al., 2020).

Antidepressant Metabolism

Research into the oxidative metabolism of a novel antidepressant provides insight into the metabolic pathways and enzyme involvements, which could be relevant for understanding the metabolism of complex chemical compounds (Mette G. Hvenegaard et al., 2012).

Antimicrobial and Antifungal Activities

Studies on various chemical compounds, including those with benzothiazole and piperazine moieties, have explored their antimicrobial and antifungal activities. These studies demonstrate the potential biomedical applications of complex chemical compounds in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety shows the ongoing interest in synthesizing and studying complex chemical structures for various applications, including medicinal chemistry (M. A. Bhat et al., 2018).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold in medicinal chemistry, and there is ongoing research into its potential applications . Future directions could include further exploration of the pharmacological activities of this compound and others with a similar structure, as well as optimization of the synthesis process.

properties

IUPAC Name

2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O3S2/c1-2-26-18-9-5-6-10-19(18)31(28,29)23-21(26)30-15-20(27)25-13-11-24(12-14-25)17-8-4-3-7-16(17)22/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVVOBDTSWRZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-ethyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)sulfanyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone

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